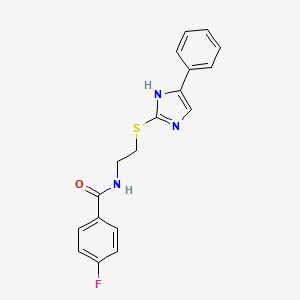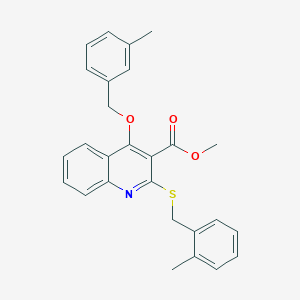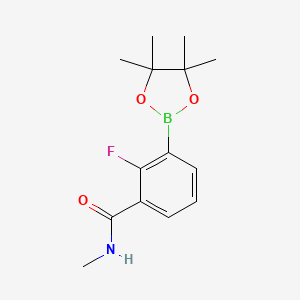
4-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves multiple steps, including cyclization, N-alkylation, hydrolyzation, and chlorination, as demonstrated in the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole . The synthesis of similar compounds often requires careful optimization of reaction conditions to achieve satisfactory yields, as seen in the overall yield of 56.4% for the mentioned compound . Additionally, the synthesis of N-substituted imidazolylbenzamides has been reported, indicating the versatility of the imidazole moiety in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as GC–MS, elemental analyses, ^1H NMR, FTIR spectroscopy, and X-ray diffraction . For instance, the crystal structure of a compound with a benzamide moiety attached to a thiourea nucleus was determined, revealing a triclinic space group and the planarity of the carbonyl and thiourea groups . Density functional theory methods have been applied to determine the conformational space around central moieties, which is crucial for understanding the molecular interactions and properties .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzamide ring. For example, the synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides has shown that the imidazolyl moiety can replace other functional groups to produce desired electrophysiological activity . The condensation reactions with isatin derivatives to synthesize new heterocyclic moieties also highlight the reactivity of the benzamide scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The planarity of certain groups and the conformation of double bonds can affect the compound's vibrational properties, as studied by FTIR and FT-Raman spectroscopy . The lipophilicity of these compounds is a critical factor in their pharmacokinetic and toxicological profiles, as seen in the structural modification efforts to enhance bioavailability and reduce side effects . The cytotoxic and antioxidant activities of these compounds are also significant, with specific derivatives showing activity in these areas .
Wissenschaftliche Forschungsanwendungen
Antiarthritic and Analgesic Activity
A study on analogues of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, which share structural similarities with the compound , demonstrated significant anti-inflammatory and analgesic properties. These analogues were evaluated for their effectiveness in rat and mouse assays, showing potential as antiarthritic drugs without mentioning the specific compound 4-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide. This indicates a promising area of research for developing new treatments for arthritis and pain management (Sharpe et al., 1985).
Antimicrobial Properties
Another study focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine motifs, demonstrating promising antimicrobial activity. These compounds, including variants similar to the compound of interest, were tested against various bacterial and fungal strains. The presence of a fluorine atom in these compounds was essential for enhancing antimicrobial efficacy (Desai et al., 2013).
Serotonin 1A Receptor Imaging
Research involving fluorine-18-labeled analogues of serotonin 1A antagonists, including derivatives of benzamide and imidazole, highlights the utility of such compounds in neuroimaging. These derivatives were developed for positron emission tomography (PET) imaging, offering insights into the serotonin system's role in various neurological disorders. This research underscores the potential of fluorinated benzamides and imidazoles in diagnostic applications (Lang et al., 1999).
Antitumor Properties
A study on the synthesis and biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to the compound , showed potent in vitro cytotoxicity in specific human breast cancer cell lines. These findings suggest a promising direction for the development of new antitumor agents based on the modification of the benzothiazole and imidazole core structures (Hutchinson et al., 2001).
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms, which may contribute to its broad range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Biochemische Analyse
Biochemical Properties
4-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the imidazole ring in the compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . Additionally, the compound’s benzamide moiety can form hydrogen bonds with proteins, potentially affecting their conformation and activity . These interactions highlight the compound’s potential as a modulator of enzymatic activity and protein function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . Furthermore, the compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . These effects suggest that this compound could be a valuable tool in studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, the compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules . These molecular interactions underline the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term effects. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to certain conditions, such as high temperatures or extreme pH, can lead to its degradation . In vitro and in vivo studies have also indicated that the compound can have long-term effects on cellular function, including changes in gene expression and metabolic activity . These findings highlight the importance of considering temporal factors when using this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzymatic activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . These dose-dependent effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the compound’s excretion from the body . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . These interactions highlight the compound’s potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and efflux pumps . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is critical for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-15-8-6-14(7-9-15)17(23)20-10-11-24-18-21-12-16(22-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCXSZGCOANJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2521112.png)
![4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2521115.png)
![2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B2521116.png)

![2-Chloro-1-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2521118.png)

![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2521121.png)
![2-[(4-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2521122.png)

![5,6-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2521125.png)

![1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2521129.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2521130.png)
![N,N-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2521132.png)